A Comprehensive Technical Guide on 1-Boc-piperidine-2-boronic Acid Pinacol Ester: Molecular Weight, Physicochemical Properties, and Cross-Coupling Workflows
A Comprehensive Technical Guide on 1-Boc-piperidine-2-boronic Acid Pinacol Ester: Molecular Weight, Physicochemical Properties, and Cross-Coupling Workflows
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper
Executive Summary
In modern drug discovery, the transition from flat, two-dimensional aromatic compounds to three-dimensional, sp³-enriched scaffolds is a critical strategy for improving pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-Boc-piperidine-2-boronic acid pinacol ester is a premier organoboron building block used to install saturated nitrogen heterocycles into complex active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical data. Here, we will dissect the exact molecular weight contributions of this compound, explore its mechanistic behavior in palladium-catalyzed cross-couplings, and provide a field-validated, self-correcting experimental protocol for its application.
Physicochemical Profiling & Molecular Weight Analysis
The precise molecular weight of 1-Boc-piperidine-2-boronic acid pinacol ester is 311.23 g/mol ()[1]. Understanding the mass contribution of each structural motif is essential for stoichiometric calculations, especially when scaling up catalytic reactions where equivalents must be tightly controlled.
Quantitative Data Summary
| Property | Specification |
| Chemical Name | 1-Boc-piperidine-2-boronic acid pinacol ester |
| CAS Number | 2071192-58-8[2] |
| Molecular Formula | C₁₆H₃₀BNO₄[3] |
| Molecular Weight | 311.23 g/mol [1] |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2CCCCN2C(=O)OC(C)(C)C[3] |
| Physical State | White to off-white solid |
| Storage Conditions | 2–8°C under inert atmosphere (Argon/N₂) |
Structural Logic and Mass Breakdown
The molecule is strategically designed with three functional domains. The piperidine core (~84.16 g/mol ) provides the sp³-rich structural payload. The Boc (tert-butyloxycarbonyl) group (~100.12 g/mol ) protects the secondary amine, preventing it from coordinating with and poisoning the palladium catalyst during cross-coupling. Finally, the pinacol boronate ester (~126.95 g/mol ) acts as the transmetalation handle. Pinacol esters are vastly preferred over free boronic acids due to their resistance to protodeboronation and ease of handling[4].
Structural breakdown and functional logic of 1-Boc-piperidine-2-boronic acid pinacol ester.
Mechanistic Role in Drug Discovery ("Escape from Flatland")
The integration of piperidine rings into drug candidates helps molecules "escape from flatland," a paradigm shift that correlates higher sp³ carbon fractions with clinical success. However, deploying secondary alkylboronic esters like 1-Boc-piperidine-2-boronic acid pinacol ester in Suzuki-Miyaura couplings presents two severe mechanistic hurdles:
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Slow Transmetalation: The steric bulk of the secondary α-carbon adjacent to the bulky pinacol ester significantly retards the transfer of the alkyl group from boron to the Pd(II) center ()[5].
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Competitive β-Hydride Elimination: Once the alkyl group is successfully transmetalated, the resulting alkylpalladium(II) intermediate is highly susceptible to β-hydride elimination. This side reaction yields unwanted piperideine (alkene) byproducts rather than the desired C–C coupled product[5].
To bypass these failure points, the choice of catalyst and base is non-negotiable. Bidentate ligands with wide bite angles (e.g., dppf) or bulky, electron-rich monodentate phosphines (e.g., XPhos, BrettPhos) are required to accelerate reductive elimination and outcompete β-hydride elimination[6].
Field-Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol details the coupling of 1-Boc-piperidine-2-boronic acid pinacol ester with an aryl halide. It is engineered as a self-validating system: every step contains an internal logic check to ensure reproducibility.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of the boronic ester.
Step-by-Step Methodology & Causality
Step 1: Stoichiometric Preparation
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Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv) and 1-Boc-piperidine-2-boronic acid pinacol ester (1.2 equiv, MW: 311.23 g/mol ).
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Causality: We use a 20% molar excess of the boronic ester. Despite the stability of the pinacol group, secondary alkylboron species can undergo trace protodeboronation (hydrolysis of the C–B bond) under prolonged heating in basic aqueous media. The excess ensures the aryl halide remains the limiting reagent, simplifying downstream purification.
Step 2: Catalyst and Base Loading
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Action: Add Pd(dppf)Cl₂ (0.05–0.10 equiv) and finely powdered K₂CO₃ (3.0 equiv).
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Causality: K₂CO₃ is critical; it attacks the empty p-orbital of the boron atom to form a negatively charged, tetracoordinate boronate complex. This "ate" complex is the actual nucleophile that undergoes transmetalation. Pd(dppf)Cl₂ is chosen because its bidentate dppf ligand enforces a geometry on the palladium center that accelerates reductive elimination, effectively outrunning the competing β-hydride elimination pathway.
Step 3: Solvent Addition and Rigorous Degassing
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Action: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon or N₂ for a minimum of 15 minutes.
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Causality: The biphasic solvent system is a self-validating choice: Dioxane solubilizes the organic substrates and catalyst, while water dissolves the K₂CO₃ to generate the necessary hydroxide/carbonate ions for boron activation. Rigorous degassing is mandatory; trace oxygen will rapidly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) dead-end, halting the catalytic cycle.
Step 4: Reaction Execution
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Action: Seal the flask and heat the mixture to 80–90°C in an oil bath for 12–24 hours. Monitor consumption of the aryl halide via LC-MS.
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Causality: Secondary alkyl transmetalation carries a high activation energy barrier. Room temperature conditions, which work for aryl-aryl couplings, will fail here. The elevated temperature provides the necessary thermodynamic push.
Step 5: Workup and Isolation
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Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
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Causality: The Boc-protecting group is highly stable under these alkaline cross-coupling conditions and subsequent neutral aqueous workup. This allows for the clean isolation of the intact, protected piperidine-aryl product, which can be stored or immediately subjected to acidic deprotection (e.g., TFA/DCM) in the next synthetic step.
References
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Ohmura, T., Awano, T., & Suginome, M. (2010). "Stereospecific Suzuki−Miyaura Coupling of Chiral α-(Acylamino)benzylboronic Esters with Inversion of Configuration". Source: Journal of the American Chemical Society. URL:[Link]
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American Elements. "1-Boc-piperidine-2-boronic Acid Pinacol Ester". Source: American Elements Product Catalog. URL: [Link]
